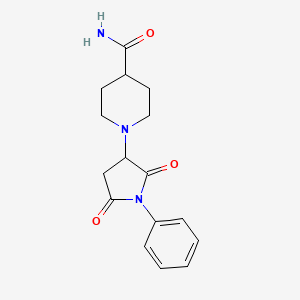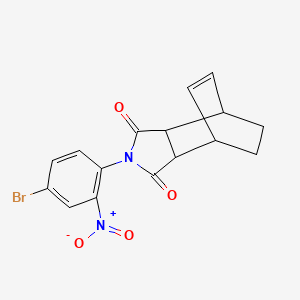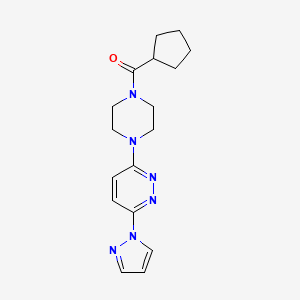
N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine is a synthetic organic compound that features both a bromopyridine and a nitrofuran moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine typically involves the condensation of 5-bromopyridine-2-carbaldehyde with 5-nitrofuran-2-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure scalability and consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The exact mechanism of action for N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The bromopyridine and nitrofuran moieties may contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-chloropyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine
- N-(5-bromopyridin-2-yl)-1-(5-nitrothiophen-2-yl)methanimine
Uniqueness
N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine is unique due to the combination of bromopyridine and nitrofuran moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O3/c11-7-1-3-9(12-5-7)13-6-8-2-4-10(17-8)14(15)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOVGQYHUOJDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B4969826.png)
![(2S,6R)-4-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine](/img/structure/B4969827.png)
![N-(3-chlorobenzyl)-3-[1-(1H-tetrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B4969843.png)

![8-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969848.png)
![2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B4969875.png)



![N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4969897.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4969898.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride](/img/structure/B4969909.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4969914.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4969922.png)
